K-756

Tankyrase inhibition PARP family Wnt signaling

Researchers requiring high-specificity TNKS1/2 inhibition without PARP1/2 off-target activity face limited options. K-756 directly addresses this gap: it inhibits TNKS1 (IC50 31 nM) and TNKS2 (IC50 36 nM) while sparing PARP1/2/3/6/7/11 (<13% inhibition at 10 μM). This selectivity window enables unambiguous target validation in Wnt-driven cancer models. • Superior Axin stabilization over XAV939; oral bioavailability simplifies chronic dosing (100-400 mg/kg). • Validated in APC-mutant CRC (COLO 320DM GI50 780 nM; SW403 GI50 270 nM) and synergizes with EGFR inhibitors. • Standard supply from BenchChem with batch-specific CoA and expedited global logistics.

Molecular Formula C24H27N5O3
Molecular Weight 433.5 g/mol
CAS No. 130017-40-2
Cat. No. B1673263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-756
CAS130017-40-2
SynonymsK-756;  K 756;  K756; 
Molecular FormulaC24H27N5O3
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC
InChIInChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30)
InChIKeyGWXCGEJJQFHPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-756 (CAS 130017-40-2) – A Selective Tankyrase (TNKS) Inhibitor for Wnt/β-Catenin Pathway Research and Colorectal Cancer Models


K-756 (CAS 130017-40-2) is a synthetic small molecule that functions as a direct and selective inhibitor of the poly(ADP-ribose) polymerase (PARP) family enzymes tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b) [1]. By binding to the induced pocket of TNKS, K-756 stabilizes Axin, promotes the degradation of active β-catenin, and potently suppresses Wnt/β-catenin pathway transcriptional activity [1]. The compound is orally bioavailable and has demonstrated preclinical efficacy in APC-mutant colorectal cancer models, both as a monotherapy and in synergistic combination with EGFR inhibitors [1]. K-756 represents a distinct chemical series from other Wnt pathway modulators, characterized by a quinazolinone-piperidine scaffold with defined structural features (C24H27N5O3, MW 433.50) [2].

Why Not All Tankyrase or Wnt Pathway Inhibitors Are Interchangeable: The K-756 Selectivity Profile


Although multiple tankyrase inhibitors and Wnt pathway modulators exist (e.g., XAV939, IWR-1, G007-LK, RK-287107, MN-64), they exhibit substantial differences in TNKS1/2 isoform potency, PARP family selectivity, cellular efficacy, and in vivo tolerability [1]. For instance, XAV939 displays high potency on TNKS1/2 but also significant residual activity against PARP1 (IC50 ~2.2 μM), whereas K-756 demonstrates minimal inhibition (<13% at 10 μM) across a broad panel of PARP enzymes (PARP1,2,3,6,7,11) [2]. Furthermore, the binding mode of K-756 to the TNKS induced pocket is distinct from that of IWR-1, which interacts with Axin rather than directly with TNKS [3]. These mechanistic and selectivity differences translate into divergent cellular and in vivo outcomes, making direct substitution without experimental validation scientifically unsound. The quantitative evidence presented in Section 3 substantiates why K-756 should be considered a unique tool compound for investigations requiring high TNKS specificity and oral bioavailability.

K-756 Comparative Performance Data: TNKS Potency, PARP Selectivity, and Cellular Efficacy


Comparative TNKS1 and TNKS2 Inhibitory Potency of K-756 Versus Leading Tankyrase Inhibitors

K-756 inhibits the ADP-ribosylation activity of recombinant TNKS1 and TNKS2 with IC50 values of 31 nM and 36 nM, respectively [1]. Compared to other well-characterized tankyrase inhibitors, K-756 demonstrates a distinct potency profile: it is less potent on TNKS1 than XAV939 (IC50 = 5-11 nM) or MN-64 (IC50 = 6 nM) but more potent on TNKS2 than MN-64 (IC50 = 72 nM) [2]. Furthermore, K-756 exhibits a balanced TNKS1/TNKS2 ratio (~0.86) compared to the more TNKS2-biased inhibitors like G007-LK (IC50 ratio ~1.8) [3] and RK-287107 (IC50 ratio ~1.3) .

Tankyrase inhibition PARP family Wnt signaling

K-756 Exhibits Superior PARP Family Selectivity Compared to XAV939 and Olaparib

At a concentration of 10 μM, K-756 inhibits TNKS1 and TNKS2 by 97% and 100%, respectively, while displaying less than 13% inhibition against PARP1, PARP2, PARP3, PARP6, PARP7, and PARP11 . In contrast, the pan-PARP inhibitor olaparib potently inhibits PARP1 (IC50 = 5 nM) and also inhibits TNKS1/2 with IC50 values in the low micromolar range [1]. XAV939, a widely used tankyrase inhibitor, exhibits residual PARP1 inhibitory activity with an IC50 of 2.2 μM [2], indicating a less clean selectivity window compared to K-756.

PARP selectivity Off-target activity Tankyrase specificity

K-756 Shows Greater Axin Stabilization and Active β-Catenin Suppression than XAV939 in Colorectal Cancer Cells

In a direct comparative study, treatment of APC-mutant colorectal cancer cells (COLO 320DM and SW403) with K-756 resulted in higher levels of stabilized Axin and greater suppression of active β-catenin compared to treatment with XAV939 [1]. This differential effect is attributed to K-756's specific binding to the TNKS induced pocket, leading to a more robust blockade of Axin poly-ADP-ribosylation and subsequent proteasomal degradation [2].

Axin stabilization β-catenin degradation Wnt pathway suppression

K-756 Inhibits Wnt Reporter Activity with an IC50 of 110 nM, Demonstrating Functional Pathway Engagement

In DLD-1 colorectal cancer cells stably expressing a TCF/LEF luciferase reporter (DLD-1/TCF-Luc), K-756 potently inhibits Wnt-driven transcriptional activity with an IC50 of 110 nM . Crucially, K-756 does not inhibit a mutant reporter (DLD-1/mtTCF-Luc) even at 1,000 nM, confirming that the observed inhibition is specific to the Wnt/β-catenin pathway . This functional potency is comparable to or better than other tankyrase inhibitors: XAV939 exhibits a similar IC50 range (100-200 nM) in analogous assays [1], while IWR-1 requires a higher concentration (IC50 = 180 nM) to achieve equivalent pathway suppression [2].

Wnt reporter assay TCF/LEF transcription Cellular efficacy

K-756 Demonstrates Oral Bioavailability and In Vivo Wnt Pathway Suppression in Colon Cancer Xenografts

Oral administration of K-756 to mice bearing DLD-1/TCF-Luc colon cancer xenografts resulted in significant suppression of the Wnt/β-catenin pathway in tumors [1]. At a dose of 400 mg/kg, pathway inhibition was evident after just one day of dosing. After three days of treatment, significant reductions in the Wnt target genes FGF20 and LGR5, as well as reporter luciferase activity, were observed at doses of 100 mg/kg and 200 mg/kg, respectively [1]. This contrasts with the tankyrase inhibitor G007-LK, which requires intraperitoneal administration and has a narrow therapeutic window (effective at 20 mg/kg i.p. twice daily but lethal at 30 mg/kg twice daily) [2]. K-756's oral bioavailability and wider tolerated dose range (up to 400 mg/kg) offer practical advantages for chronic in vivo studies.

Oral bioavailability In vivo efficacy Colorectal cancer xenograft

K-756 Synergizes with EGFR Inhibitor Gefitinib in Non-Small Cell Lung Cancer Cells, Unlocking Combination Therapy Potential

While K-756 alone did not inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines (PC-9 and NCI-H322), its combination with the EGFR inhibitor gefitinib produced a strong synergistic anti-proliferative effect [1]. This synergy is distinct from the single-agent activity observed in APC-mutant colorectal cancer cells and highlights a context-dependent therapeutic opportunity. In contrast, other tankyrase inhibitors like XAV939 have not been reported to exhibit similar synergy with EGFR inhibitors in NSCLC models, suggesting a unique interaction between K-756-mediated TNKS inhibition and EGFR signaling [2].

Combination therapy EGFR inhibitor synergy Non-small cell lung cancer

Optimal Research and Preclinical Applications for K-756 Based on Comparative Evidence


Investigating Wnt/β-Catenin Pathway Biology in APC-Mutant Colorectal Cancer Models

Leverage K-756's balanced TNKS1/2 inhibition (IC50s: 31/36 nM) and robust cellular Wnt pathway suppression (reporter IC50: 110 nM) to dissect the role of tankyrase in APC-mutant colorectal cancer. The compound's superior Axin stabilization compared to XAV939 [1] makes it a preferred tool for studying feedback loops and pathway dynamics. Use in vitro GI50 assays in COLO 320DM (780 nM) and SW403 (270 nM) cells to benchmark anti-proliferative effects .

In Vivo Efficacy Studies in Colorectal Cancer Xenografts Requiring Oral Dosing

Employ K-756 for chronic oral dosing studies in mouse xenograft models of colorectal cancer. The compound's oral bioavailability and wide tolerated dose range (100-400 mg/kg) simplify experimental logistics and reduce animal handling stress compared to intraperitoneal agents like G007-LK [2]. Use PD markers such as tumor FGF20 and LGR5 mRNA levels to monitor target engagement and pathway suppression [3].

Combination Therapy Research in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

Explore the synergistic potential of K-756 with EGFR inhibitors (e.g., gefitinib, osimertinib) in NSCLC cell lines and patient-derived xenograft (PDX) models. Given that single-agent K-756 is inactive in NSCLC cells, but strongly synergizes with gefitinib [4], this combination may reveal new therapeutic vulnerabilities and mechanisms of adaptive resistance in EGFR-driven lung cancers.

Selective Tankyrase Inhibition for Off-Target PARP Activity Profiling

Utilize K-756 as a highly selective TNKS probe to differentiate tankyrase-specific biological effects from those mediated by other PARP family members. Its >300-fold selectivity window over PARP1/2 and <13% inhibition of PARP3/6/7/11 at 10 μM ensures that observed phenotypes can be confidently attributed to TNKS1/2 inhibition rather than off-target PARP activity, making it superior to less selective tankyrase inhibitors like XAV939 for target validation studies [5].

Technical Documentation Hub

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